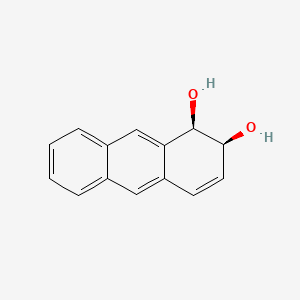

Anthracene cis-1,2-dihydrodiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anthracene cis-1,2-dihydrodiol is a member of anthracenes.

科学研究应用

Biochemical Metabolism and Toxicology

Anthracene cis-1,2-dihydrodiol is produced during the metabolic degradation of anthracene, a common PAH found in fossil fuels and as a byproduct of combustion processes. The compound is formed through microbial oxidation processes, particularly by specific bacterial strains that utilize anthracene as a carbon source. This metabolic pathway is crucial for understanding the detoxification mechanisms of PAHs in the environment.

Case Study: Microbial Biodegradation

Research has shown that strains such as Mycobacterium vanbaalenii can metabolize anthracene to produce cis-1,2-dihydrodiol. This biotransformation is an essential step in the degradation of anthracene and highlights the potential for using microbial systems in bioremediation efforts to clean up contaminated environments . The enzymatic pathways involved typically include dioxygenases that catalyze the initial oxidation steps leading to diol formation .

Environmental Remediation

The ability of certain microorganisms to convert anthracene into less harmful metabolites, such as cis-1,2-dihydrodiol, plays a vital role in bioremediation strategies aimed at reducing PAH pollution in soil and water systems. These microbes can effectively break down complex organic pollutants into simpler compounds that are less toxic and more easily assimilated by other organisms.

Application in Soil Remediation

Studies indicate that fungi like Pleurotus ostreatus can transform anthracene into cis-1,2-dihydrodiol along with other metabolites such as anthraquinone. This transformation not only detoxifies the soil but also enhances the biodegradability of PAHs . The use of such fungi in bioremediation projects has shown promise in restoring contaminated sites.

Pharmacological Significance

This compound has been investigated for its potential pharmacological properties. Its structure allows it to interact with biological systems, which can lead to both therapeutic and toxic effects depending on its concentration and the context of exposure.

Case Study: Stereoselective Metabolism

The stereochemistry of this compound influences its metabolic pathways and subsequent biological effects. For instance, studies have demonstrated that different enantiomers of dihydrodiols can yield varying levels of mutagenicity when metabolized . Understanding these differences is crucial for assessing the risks associated with exposure to PAHs and their metabolites.

Analytical Chemistry Applications

The detection and quantification of this compound are essential for environmental monitoring and toxicological assessments. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed techniques for analyzing this compound in various matrices.

Quantitative Analysis Techniques

Analytical methods have been developed to measure the concentrations of this compound in environmental samples. These methods often involve solid-phase extraction followed by HPLC with fluorescence detection, enabling sensitive and accurate quantification .

常见问题

Basic Research Questions

Q. What is the role of anthracene cis-1,2-dihydrodiol in bacterial degradation pathways, and how is it synthesized?

Anthracene cis-1,2-dihydrodiol is a key intermediate formed during bacterial degradation of anthracene via dioxygenase-mediated hydroxylation. Bacteria such as Pseudomonas putida and Alcaligenes faecalis utilize naphthalene 1,2-dioxygenase to catalyze the addition of molecular oxygen to anthracene, yielding the cis-dihydrodiol . This reaction is stereospecific, with the cis configuration critical for downstream dehydrogenation and ring-cleavage steps. Strains like Beijerinckia B8/36 and Sphingomonas yanoikuyae further demonstrate substrate flexibility, producing analogous cis-dihydrodiols from polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene .

Q. What analytical methods are used to detect and characterize anthracene cis-1,2-dihydrodiol in degradation studies?

- High-Performance Liquid Chromatography (HPLC) : Separates dihydrodiols from complex mixtures (e.g., distinguishing cis- and trans-diols) .

- Nuclear Magnetic Resonance (NMR) : Determines stereochemistry; proton (PMR) and carbon spectra resolve hydroxylation positions and cis/trans configurations .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, as shown in studies identifying 3-[(Z)-2-carboxyvinyl]-2-naphthoate as a downstream metabolite .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its metabolic fate in bacterial vs. fungal systems?

Bacterial systems predominantly produce cis-1,2-dihydrodiols via dioxygenases, which are dehydrogenated to dihydroxyanthracene before ring cleavage . In contrast, fungi like Cunninghamella elegans employ cytochrome P450 monooxygenases to form trans-1,2-dihydrodiols or epoxides, which undergo non-enzymatic rearrangement or conjugation with sugars . The cis configuration in bacteria ensures compatibility with dehydrogenase enzymes (e.g., cis-dihydrodiol dehydrogenase), which are stereospecific and unable to process trans-diols .

Q. What experimental strategies resolve contradictions in degradation pathways involving this compound?

Contradictions arise in branching pathways (e.g., competing ring-cleavage routes). Methodological approaches include:

- Isotopic Labeling : Tracks carbon flow through intermediates like 4-(2-hydroxynaph-3-yl)-2-oxobut-3-enoate .

- Enzyme Inhibition Assays : Blocks specific steps (e.g., using dehydrogenase inhibitors to isolate dihydrodiol accumulation) .

- Genetic Knockouts : Disrupts genes encoding dioxygenases or dehydrogenases to validate pathway dependencies .

Q. How do kinetic studies elucidate the dehydration mechanism of cis-1,2-dihydrodiols?

Kinetic data (e.g., log k vs. Hammett σ plots) support a concerted dehydration mechanism where aromaticity of the product stabilizes the transition state. For example, cis-1,2-dihydrodiols derived from benzene dehydrate 100-fold faster than naphthalene-derived analogs due to greater aromatic stabilization . Isotope effects and pH-dependent rate studies further differentiate acid-catalyzed vs. enzyme-mediated pathways.

Table 1: Key Enzymes in Anthracene cis-1,2-Dihydrodiol Metabolism

Table 2: Conflicting Pathway Observations

| Observation | Resolution Strategy | Evidence |

|---|---|---|

| Fungal vs. bacterial diol stereochemistry | Compare enzyme specificity via NMR | |

| Multiple ring-cleavage products | Isotopic labeling + MS/MS analysis |

Q.

Methodological Recommendations

- For pathway validation , combine genetic manipulation (e.g., plasmid-borne dioxygenase genes) with metabolite profiling .

- Use chiral chromatography to resolve enantiomers in studies of stereochemical outcomes .

- Apply kinetic isotope effects (e.g., deuterium labeling) to distinguish stepwise vs. concerted mechanisms in dehydration .

属性

CAS 编号 |

61616-81-7 |

|---|---|

分子式 |

C14H12O2 |

分子量 |

212.24 g/mol |

IUPAC 名称 |

(1R,2S)-1,2-dihydroanthracene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |

InChI 键 |

UJETWGFPSGKAAS-UONOGXRCSA-N |

SMILES |

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |

手性 SMILES |

C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O |

规范 SMILES |

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。